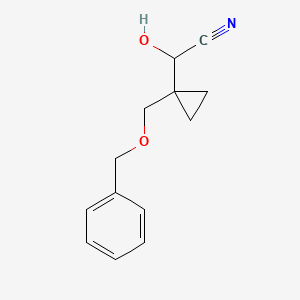
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is a protected intermediate used in the synthesis of Montelukast, a selective leukotriene D4-receptor antagonist used as an antiasthmatic agent .
Métodos De Preparación
The synthesis of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester involves several steps. One common method includes the reaction of 2-(1-(hydroxymethyl)cyclopropyl)acetonitrile with benzyl alcohol under specific conditions to form the ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen cyanide, organometallics, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester involves its conversion to active intermediates that interact with specific molecular targets. In the case of Montelukast synthesis, the compound undergoes a series of reactions to form the active drug, which then binds to leukotriene D4 receptors, inhibiting their activity and reducing inflammation in the airways .
Comparación Con Compuestos Similares
Similar compounds to 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile Benzyl Ester include:
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetamide Benzyl Ester: Similar structure but with an amide group instead of a nitrile group.
2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile: Lacks the benzyl ester group.
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetonitrile: Similar structure but without the benzyl ester group.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of Montelukast and other related compounds .
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-hydroxy-2-[1-(phenylmethoxymethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C13H15NO2/c14-8-12(15)13(6-7-13)10-16-9-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2 |
Clave InChI |
IEFACFRTGHBKQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COCC2=CC=CC=C2)C(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















